![molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5](/img/no-structure.png)

3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

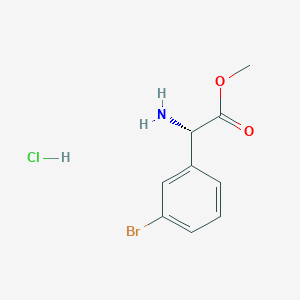

“3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” is a chemical compound with the molecular formula C8H15N2.ClH . It is a derivative of 9-azabicyclo[3.3.1]nonane . The compound is typically in the form of a solid powder .

Synthesis Analysis

The synthesis of azabicyclo nonane derivatives has been explored in various studies . One approach involves radical cyclization, which has been used to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

The molecular structure of “3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.67 . It is typically stored at room temperature .Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

作用機序

Target of Action

The structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products . This suggests that the compound may interact with similar biological targets as these natural products.

Mode of Action

It’s known that the compound can be synthesized via a radical cyclization method . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the target molecules.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium hydroxide to form 3-aminocyclohexanone.", "Step 2: 3-aminocyclohexanone is then reacted with sodium azide in ethanol to form 3-azidocyclohexanone.", "Step 3: 3-azidocyclohexanone is then reacted with hydrochloric acid to form 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride." ] } | |

CAS番号 |

2241130-18-5 |

製品名 |

3-azido-9-azabicyclo[3.3.1]nonane hydrochloride |

分子式 |

C8H15ClN4 |

分子量 |

202.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。